(2S)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid
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Overview
Description
(2S)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid is a useful research compound. Its molecular formula is C7H10F5NO2 and its molecular weight is 235.15 g/mol. The purity is usually 95.
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Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid involves the reaction of (2S)-2-aminobutanoic acid with 1,1-difluoroethane followed by treatment with trifluoroacetic acid.", "Starting Materials": [ "(2S)-2-aminobutanoic acid", "1,1-difluoroethane", "trifluoroacetic acid" ], "Reaction": [ "Step 1: (2S)-2-aminobutanoic acid is dissolved in anhydrous ethanol.", "Step 2: 1,1-difluoroethane is added dropwise to the solution and the mixture is stirred at room temperature for 24 hours.", "Step 3: The solvent is removed under reduced pressure and the residue is dissolved in water.", "Step 4: Trifluoroacetic acid is added to the solution and the mixture is stirred at room temperature for 2 hours.", "Step 5: The solvent is removed under reduced pressure and the residue is purified by column chromatography to obtain the desired product, (2S)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid." ] } | |
CAS No. |
2768300-41-8 |
Molecular Formula |
C7H10F5NO2 |
Molecular Weight |
235.15 g/mol |
IUPAC Name |
(2S)-2-(1,1-difluoroethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9F2N.C2HF3O2/c1-5(6,7)4-2-3-8-4;3-2(4,5)1(6)7/h4,8H,2-3H2,1H3;(H,6,7)/t4-;/m0./s1 |
InChI Key |
MHKMYAALYRMEHH-WCCKRBBISA-N |
Isomeric SMILES |
CC([C@@H]1CCN1)(F)F.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C1CCN1)(F)F.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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